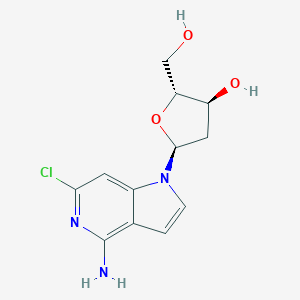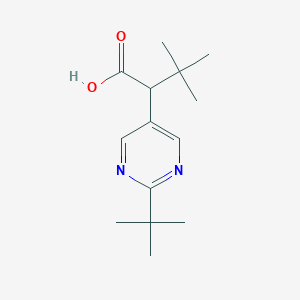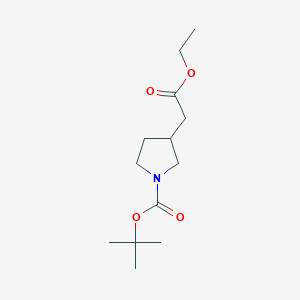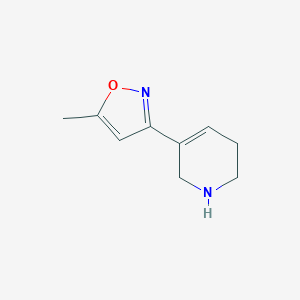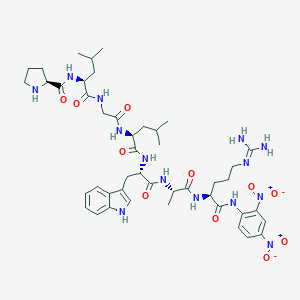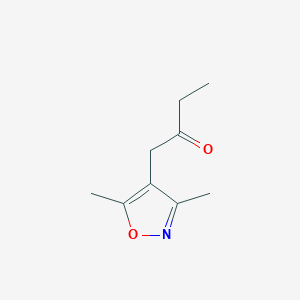
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one, commonly known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.
作用機序
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis and energy metabolism. It may also act as a signaling molecule, regulating gene expression and metabolic pathways in plants and animals.
Biochemical and physiological effects:
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that protect against pathogens. It has also been shown to enhance plant growth and photosynthesis under stress conditions. In animals, DIMBOA has been shown to have antioxidant and anti-inflammatory effects, as well as potential anticancer and antimicrobial properties.
実験室実験の利点と制限
The advantages of using DIMBOA in lab experiments include its natural origin, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides and herbicides. However, its availability and cost may be limiting factors, as well as the need for further research into its mechanism of action and potential side effects.
将来の方向性
Future research on DIMBOA could focus on its potential applications in biotechnology, particularly in the development of genetically modified crops with enhanced resistance to pests and pathogens. It could also be studied for its potential as a natural preservative in the food industry. Further research into its mechanism of action and potential side effects could also provide valuable insights into its potential applications in medicine and agriculture.
合成法
There are several methods for synthesizing DIMBOA, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 3,5-dimethylisoxazole with butanone in the presence of a catalyst. Extraction from plant sources involves the isolation of DIMBOA from plant tissues using organic solvents and chromatographic techniques.
科学的研究の応用
DIMBOA has been studied for its potential applications in agriculture, particularly as a natural pesticide and herbicide. It has been shown to have insecticidal and antifungal properties, making it a promising alternative to synthetic pesticides. DIMBOA has also been studied for its potential as a growth regulator and stress tolerance inducer in plants.
In medicine, DIMBOA has been studied for its potential anticancer and antimicrobial properties. It has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of bacteria and fungi. DIMBOA has also been studied for its potential as an anti-inflammatory and antioxidant agent.
特性
CAS番号 |
117504-27-5 |
|---|---|
製品名 |
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one |
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC名 |
1-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-4-8(11)5-9-6(2)10-12-7(9)3/h4-5H2,1-3H3 |
InChIキー |
OQDWGQSBPOQMLA-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1=C(ON=C1C)C |
正規SMILES |
CCC(=O)CC1=C(ON=C1C)C |
同義語 |
2-Butanone,1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)

